molecular formula C5H6F2O2 B13068125 3,3-Difluorooxan-4-one

3,3-Difluorooxan-4-one

Cat. No.: B13068125
M. Wt: 136.10 g/mol
InChI Key: OIDITBOXARRRBO-UHFFFAOYSA-N
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Description

3,3-Difluorooxan-4-one is a fluorinated organic compound with the molecular formula C5H6F2O2 It is a derivative of oxan-4-one, where two hydrogen atoms are replaced by fluorine atoms at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluorooxan-4-one typically involves the fluorination of oxan-4-one derivatives. One common method is the reaction of oxan-4-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced fluorinating agents and catalysts can further optimize the reaction conditions, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluorooxan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluorinated carboxylic acids.

    Reduction: Reduction reactions can convert it into difluorinated alcohols.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include difluorinated carboxylic acids, alcohols, and substituted oxan-4-one derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3-Difluorooxan-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to enhance the pharmacokinetic properties of therapeutic agents.

    Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3,3-Difluorooxan-4-one involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes and receptors, potentially leading to inhibitory or modulatory effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluorooxan-2-one: Another difluorinated oxanone with fluorine atoms at different positions.

    3,3-Difluorotetrahydrofuran: A difluorinated derivative of tetrahydrofuran.

    3,3-Difluoropiperidin-4-one: A difluorinated piperidine derivative.

Uniqueness

3,3-Difluorooxan-4-one is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to other difluorinated compounds

Properties

Molecular Formula

C5H6F2O2

Molecular Weight

136.10 g/mol

IUPAC Name

3,3-difluorooxan-4-one

InChI

InChI=1S/C5H6F2O2/c6-5(7)3-9-2-1-4(5)8/h1-3H2

InChI Key

OIDITBOXARRRBO-UHFFFAOYSA-N

Canonical SMILES

C1COCC(C1=O)(F)F

Origin of Product

United States

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